N,N'-Diacetylbenzidine: A Comprehensive Technical Guide for Researchers
N,N'-Diacetylbenzidine: A Comprehensive Technical Guide for Researchers
This in-depth guide provides a detailed exploration of the chemical properties, structure, synthesis, and toxicological profile of N,N'-Diacetylbenzidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this significant chemical compound.
Introduction: The Chemical Identity of N,N'-Diacetylbenzidine
N,N'-Diacetylbenzidine, also known as 4,4'-diacetamidobiphenyl, is a derivative of benzidine, a known carcinogen.[1] It is characterized by the presence of two acetyl groups attached to the nitrogen atoms of the benzidine core. This modification significantly alters its physical and chemical properties compared to the parent compound. Understanding the nuances of N,N'-Diacetylbenzidine is critical, particularly in the context of its role as a metabolite of benzidine and its use as a chemical intermediate.[1][2]
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to its behavior and reactivity. N,N'-Diacetylbenzidine possesses a biphenyl backbone with acetamido groups at the 4 and 4' positions.
Chemical Structure
The chemical structure of N,N'-Diacetylbenzidine is depicted below.
Caption: 2D Chemical Structure of N,N'-Diacetylbenzidine.
Physicochemical Data
A summary of the key physicochemical properties of N,N'-Diacetylbenzidine is presented in the table below. These properties are crucial for designing experimental protocols, including dissolution, extraction, and chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [1][3][4] |
| Molecular Weight | 268.31 g/mol | [1][3][5] |
| CAS Number | 613-35-4 | [3][4][5] |
| Appearance | Grey powder/solid | [6] |
| Melting Point | 246 - 250 °C | [6] |
| Boiling Point | 426.81°C (estimated) | [7] |
| Water Solubility | Insoluble | [6] |
| LogP (Octanol/Water Partition Coefficient) | 1.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Crystalline Structure
The three-dimensional conformation of N,N'-Diacetylbenzidine in the solid state has been determined by X-ray crystallography. The molecule is not entirely planar, with a notable dihedral angle between the two phenyl rings of the biphenyl moiety.[8][9] This twisted conformation is a critical feature influencing its packing in the crystal lattice and its interaction with biological macromolecules. Intramolecular hydrogen bonds may also play a role in stabilizing the molecular conformation.[9][10]
Spectroscopic Profile
The spectroscopic data for N,N'-Diacetylbenzidine are essential for its identification and characterization.
-
¹H and ¹³C NMR Spectroscopy : The nuclear magnetic resonance spectra provide detailed information about the hydrogen and carbon framework of the molecule. Data is available in various spectral databases.[1][11]
-
Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the amide groups, the C=O stretching of the carbonyls, and the aromatic C-H and C=C stretching vibrations.[1]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry reveals a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1][3][4][12][13]
-
UV-Vis Spectroscopy : In ethanol, N,N'-Diacetylbenzidine shows a maximum absorption at approximately 293 nm.[1]
Synthesis of N,N'-Diacetylbenzidine
The primary method for the synthesis of N,N'-Diacetylbenzidine involves the acetylation of benzidine.[1] This reaction is typically carried out using acetic anhydride or acetic acid.
General Reaction Scheme
Caption: General synthesis scheme for N,N'-Diacetylbenzidine.
Experimental Protocol: A Conceptual Framework
While specific laboratory-scale procedures may vary, the following outlines a robust, conceptual protocol for the synthesis of N,N'-Diacetylbenzidine. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Objective: To synthesize N,N'-Diacetylbenzidine via the acetylation of benzidine.
Materials:
-
Benzidine
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and apparatus
Procedure:
-
Dissolution of Starting Material: Dissolve benzidine in glacial acetic acid. Rationale: Acetic acid serves as a suitable solvent that is unreactive under the reaction conditions and facilitates a homogenous reaction mixture.
-
Addition of Acetylating Agent: Slowly add acetic anhydride to the benzidine solution while stirring. An exothermic reaction may be observed. Rationale: Acetic anhydride is a powerful acetylating agent. Slow addition is crucial to control the reaction rate and temperature, preventing the formation of side products.
-
Reaction Progression: Heat the reaction mixture under reflux for a specified period. Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Product Precipitation: Cool the reaction mixture and pour it into cold water. A precipitate of N,N'-Diacetylbenzidine will form. Rationale: N,N'-Diacetylbenzidine is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the acetic acid solvent and any unreacted acetic anhydride (which hydrolyzes to acetic acid).
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water. Rationale: Filtration is an efficient method for separating the solid product from the liquid phase. Washing with water removes any residual acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol. Rationale: Recrystallization is a standard purification technique for solid organic compounds. It relies on the principle that the solubility of the compound and impurities differ in a given solvent. As the hot, saturated solution cools, the less soluble N,N'-Diacetylbenzidine crystallizes out, leaving the more soluble impurities in the solution.
-
Drying and Characterization: Dry the purified crystals under vacuum and characterize them using techniques such as melting point determination, NMR, and IR spectroscopy to confirm identity and purity.
Applications in Research and Industry
N,N'-Diacetylbenzidine primarily serves as a research chemical and an intermediate in the synthesis of other compounds, such as 3,3'-Dichlorobenzidine and 3,3'-Dinitrobenzidine.[1] Its role as a metabolite of benzidine also makes it a critical standard for analytical methods aimed at monitoring occupational exposure to benzidine.[14][15]
Toxicological Profile and Metabolism
The toxicology of N,N'-Diacetylbenzidine is intrinsically linked to its parent compound, benzidine. Benzidine is a known human carcinogen, and its metabolism is a key factor in its toxicity.[16]
Metabolic Pathways
In vivo, benzidine can undergo N-acetylation to form N-acetylbenzidine and subsequently N,N'-Diacetylbenzidine.[2] Conversely, N,N'-Diacetylbenzidine can be deacetylated back to N-acetylbenzidine and benzidine. A critical activation step in the toxicity of these compounds is N-oxidation. N,N'-Diacetylbenzidine can be metabolized to N-hydroxy-N,N'-diacetylbenzidine by liver microsomes.[2][7] This hydroxylated metabolite is considered a proximate carcinogen.
Caption: Simplified metabolic pathway of benzidine and N,N'-Diacetylbenzidine.
Health Hazards and Safety Precautions
N,N'-Diacetylbenzidine is classified as a hazardous substance.[17] It is harmful if swallowed, in contact with skin, or inhaled.[17] Furthermore, it is suspected of causing genetic defects and is considered a carcinogen.[1][17]
Given its toxicological profile, stringent safety measures must be implemented when handling N,N'-Diacetylbenzidine:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
N,N'-Diacetylbenzidine is a compound of significant interest due to its chemical properties, its role as a synthetic intermediate, and its important position in the metabolic pathway of the carcinogen benzidine. A thorough understanding of its structure, reactivity, synthesis, and toxicology is paramount for any researcher or professional working with this substance. The information and protocols outlined in this guide are intended to provide a solid foundation for safe and effective scientific investigation.
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